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Compound of Interest

Compound Name:
4-(Chloromethyl)-2-phenoxy-1,3-

oxazole

CAS No.: 1048921-33-0

Cat. No.: B2848525

Get Quote

Application Note: Strategic Utilization of 4-(Chloromethyl)-2-phenoxy-1,3-oxazole in

MedChem Workflows

Executive Summary
This guide details the handling, reactivity, and synthetic application of 4-(Chloromethyl)-2-
phenoxy-1,3-oxazole (CAS: 1048921-33-0).[1] As a bifunctional pharmaceutical intermediate,

this compound bridges the gap between lipophilic pharmacophores and polar effector domains.

Its value lies in the 2-phenoxy-oxazole core—a privileged scaffold in anticonvulsant and anti-

inflammatory therapeutics—coupled with a highly reactive 4-chloromethyl electrophilic handle.

[1] This note provides a validated protocol for nucleophilic substitution (

) to generate diverse chemical libraries.
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Property Specification

IUPAC Name 4-(Chloromethyl)-2-phenoxy-1,3-oxazole

CAS Number 1048921-33-0

Molecular Formula

Molecular Weight 209.63 g/mol

Appearance Off-white to pale yellow solid

Solubility Soluble in DCM, THF, DMF; Insoluble in water

Stability
Moisture sensitive (hydrolysis of alkyl chloride);

Store at 2–8°C under

Reactivity Logic
The molecule features two distinct electronic domains:

The 2-Phenoxy-Oxazole Core: The phenoxy group at C2 acts as an electron-donating group

(EDG) via resonance, increasing the electron density of the oxazole ring.[1] This enhances

the stability of the aromatic system against oxidative degradation but makes the C4-position

sensitive to electronic tuning.

The 4-Chloromethyl Handle: This is a classic primary alkyl halide. However, its reactivity is

modulated by the adjacent oxazole ring. The

-system of the oxazole can stabilize the transition state of

reactions through orbital overlap, making this chloride significantly more reactive than a
standard alkyl chloride (e.g., chlorobutane) but less labile than a benzyl chloride.

Key Design Consideration: The 2-phenoxy group provides significant steric bulk.[1] When

designing nucleophilic attacks at the C4-methylene, researchers must prioritize linear

nucleophiles (e.g., primary amines, thiols) or use polar aprotic solvents (DMF, DMSO) to

accelerate the reaction kinetics for bulkier nucleophiles (e.g., substituted piperazines).[1]
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Strategic Workflow Visualization
The following diagram illustrates the "Divergent Synthesis Strategy." By using the chloromethyl

group as a linchpin, a single batch of intermediate can generate a library of potential kinase

inhibitors or GPCR ligands.
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Caption: Divergent synthetic pathways utilizing the C4-chloromethyl handle for library

generation.

Detailed Protocol: Synthesis of Amino-Oxazole
Derivatives
Objective: To couple 4-(chloromethyl)-2-phenoxy-1,3-oxazole with N-methylpiperazine. This

reaction models the creation of CNS-active pharmacophores where the piperazine ring

improves solubility and blood-brain barrier penetration.[1]

Reaction Type: Nucleophilic Substitution (

) Scale: 1.0 mmol (Pilot)[1]
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Starting Material: 4-(Chloromethyl)-2-phenoxy-1,3-oxazole (209.6 mg, 1.0 mmol).[1]

Nucleophile:N-Methylpiperazine (1.2 eq, 120 mg).[1]

Base: Potassium Carbonate (

), anhydrous, granular (2.0 eq, 276 mg).[1]

Solvent: Acetonitrile (MeCN), anhydrous (5 mL).

Catalyst (Optional): Sodium Iodide (NaI) (0.1 eq) – accelerates reaction via Finkelstein

substitution in situ.[1]

Equipment: 10 mL round-bottom flask, magnetic stir bar, reflux condenser, nitrogen balloon.

Step-by-Step Methodology
Preparation (Inert Atmosphere):

Flame-dry the glassware and cool under a stream of nitrogen.

Charge the flask with 4-(chloromethyl)-2-phenoxy-1,3-oxazole and

.[1]

Critical Step: Add NaI (15 mg). The iodide displaces the chloride to form a more reactive

alkyl iodide intermediate, significantly reducing reaction time.

Solvation & Addition:

Add anhydrous Acetonitrile (5 mL) via syringe. Stir to create a suspension.

Add N-methylpiperazine dropwise while stirring at room temperature.

Reaction:

Heat the mixture to 60°C (oil bath).

Monitor: Check TLC after 2 hours (Eluent: 5% MeOH in DCM).
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Endpoint: Disappearance of the starting chloride (

) and appearance of a polar spot (

).

Work-up:

Cool to room temperature.[2][3] Filter off the inorganic salts (

, KCl/KI) through a Celite pad.[1]

Concentrate the filtrate under reduced pressure to yield a yellow oil.

Purification:

Dissolve the residue in DCM (10 mL) and wash with water (2 x 5 mL) to remove excess

amine.

Dry organic layer over

, filter, and evaporate.[1][4][3]

Refinement: If high purity is required, convert to the hydrochloride salt by adding 1M HCl

in ether, precipitating the product as a white solid.[1]

Validation Criteria (Self-Validating Protocol)
Visual Check: The reaction mixture should transition from a cloudy white suspension to a

slightly yellow suspension. Darkening indicates decomposition (overheating).

1H NMR Check: Look for the disappearance of the chloromethyl singlet (

ppm) and the appearance of the aminomethyl singlet shifted upfield (

ppm).
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Hazard Class: Skin Corr. 1B (Causes severe skin burns). Alkylating agents are potential

carcinogens.

PPE: Double nitrile gloves, lab coat, chemical splash goggles.[1]

Quenching: Quench excess alkylating agent with a dilute solution of ammonia or morpholine

before disposal to destroy any unreacted electrophiles.

Analytical Data Summary (Expected)
Technique Parameter Expected Result

HPLC Retention Time

Shift to lower RT (more polar)

compared to starting material

(C18 column, MeCN/H2O

gradient).

MS (ESI) m/z (for N-methylpiperazine

adduct).[1]

1H NMR Oxazole-H

Singlet at

ppm (Characteristic of C5-H).

[1]

1H NMR Phenoxy Group
Multiplets at

ppm.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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